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Compound of Interest

Compound Name: 2-Ethyl-4,5-dimethyloxazole

Cat. No.: B1345193

A detailed comparative analysis of the spectroscopic signatures of 2-Ethyl-4,5-
dimethyloxazole and its key isomers, providing researchers and drug development
professionals with essential data for unambiguous identification and characterization.

In the realm of organic chemistry and drug development, the precise identification of molecular
structure is paramount. Isomers, compounds with the same molecular formula but different
arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This
guide provides a comprehensive spectroscopic comparison of 2-Ethyl-4,5-dimethyloxazole
and its isomers: 2,4,5-trimethyloxazole, 4-ethyl-2,5-dimethyloxazole, and 5-ethyl-2,4-
dimethyloxazole. The data presented herein, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS), serves as a critical resource for researchers in the
positive identification and differentiation of these closely related compounds.

Structural Overview

The isomers under examination all share the molecular formula C7H11NO and a molecular
weight of approximately 125.17 g/mol . Their structural differences, arising from the varied
placement of ethyl and methyl groups on the oxazole ring, lead to unique spectroscopic
fingerprints.
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Figure 1: Chemical structures of 2-Ethyl-4,5-dimethyloxazole and its isomers.
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Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Ethyl-4,5-dimethyloxazole
and its isomers. This data is essential for distinguishing between these compounds in a
laboratory setting.

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts (o, ppm)

] Predicted Chemical Shift
Compound Proton Assignment

(ppm)
2-Ethyl-4,5-dimethyloxazole -CH2- (ethyl) 2.72 (q)
-CHs (ethyl) 1.29 (1)
-CHs (at C4) 2.13 (s)
-CHs (at C5) 2.29 (s)
2,4,5-trimethyloxazole -CHs (at C2) 2.35(s)
-CHs (at C4) 2.17 (s)
-CHs (at C5) 2.03 (s)

Note: Experimental data for 2-Ethyl-4,5-dimethyloxazole was not available. Predicted values
are provided from FooDB.[1] Experimental data for 2,4,5-trimethyloxazole is from the Human
Metabolome Database (HMDB).

13C NMR Spectral Data
Table 2: 3C NMR Chemical Shifts (o, ppm)
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Predicted Chemical Shift

Compound Carbon Assignment
(ppm)
2-Ethyl-4,5-dimethyloxazole Cc2 162.2
C4 130.2
C5 143.9
-CH:- (ethyl) 23.3
-CHs (ethyl) 115
-CHs (at C4) 10.0
-CHs (at C5) 12.0
2,4,5-trimethyloxazole C2 158.66
C4 130.22
C5 142.63
-CHs (at C2) 13.67
-CHs (at C4) 9.73
-CHs (at C5) 10.99

Note: Experimental data for 2-Ethyl-4,5-dimethyloxazole was not available. Predicted values

are provided from FooDB.[1] Experimental data for 2,4,5-trimethyloxazole is from the Human
Metabolome Database (HMDB).

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm~1)
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Other Key
Compound C=N Stretch C=C Stretch C-O Stretch
Bands
C-H stretch
2-Ethyl-4,5-
_ ~1650 ~1580 ~1050 (alkyl) ~2980-
dimethyloxazole
2870
C-H stretch
2,4,5-
_ ~1650 ~1585 ~1045 (alkyl) ~2970-
trimethyloxazole
2860

Note: Specific experimental IR peak values for 2-Ethyl-4,5-dimethyloxazole are not readily
available in public databases. The provided values are characteristic ranges for substituted
oxazoles. An ATR-IR spectrum for 2-Ethyl-4,5-dimethyloxazole is available on PubChem,
acquired on a Bruker Tensor 27 FT-IR.[2]

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments (m/z)

Compound Molecular lon [M]* Base Peak Major Fragments

2-Ethyl-4,5-

dimethyloxazole

125 42 110, 124, 55[2]

2,4,5-trimethyloxazole 111 43 55, 111, 42, 68

Note: Data obtained from PubChem.[2]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. These
should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Figure 2: General workflow for NMR data acquisition.

* 1H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters
include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the
spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of
2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural
abundance of 13C.

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid samples such as the oxazoles discussed, Attenuated Total Reflectance (ATR) is a
convenient method.
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Data Processing

Perform background subtraction. |—>

Sample Preparation

Identify and label significant absorption peaks.

Ensure ATR crystal is clean. |—>| Place a small drop of the neat liquid sample onto the crystal.

Data ACL]M

Collect a background spectrum of the clean, empty crystal. |—>| Collect the sample spectrum over a range of 4000-400 cm™1.
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Figure 3: General workflow for ATR-FTIR data acquisition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Click to download full resolution via product page

Figure 4: General workflow for GC-MS data acquisition.

Typical GC parameters for the analysis of such volatile compounds include using a non-polar
capillary column with a temperature program to ensure good separation.[3] The mass
spectrometer is typically operated in electron ionization (EIl) mode.

Conclusion
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The spectroscopic data presented in this guide highlights the subtle yet distinct differences
between 2-Ethyl-4,5-dimethyloxazole and its isomers. While mass spectrometry can confirm
the molecular weight, NMR spectroscopy is particularly powerful in elucidating the specific
substitution pattern on the oxazole ring. The unique chemical shifts and coupling patterns of the
ethyl and methyl groups provide a definitive means of identification. This comparative guide,
along with the provided experimental protocols, serves as a valuable tool for researchers and
professionals in the fields of chemical synthesis, quality control, and drug development,
ensuring the accurate and confident characterization of these important heterocyclic
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Showing Compound 2-Ethyl-4,5-dimethyloxazole (FDB017018) - FooDB [foodb.ca]

2. 2-Ethyl-4,5-dimethyloxazole | C7H11NO | CID 62069 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. chromatographyonline.com [chromatographyonline.com]

To cite this document: BenchChem. [A Spectroscopic Showdown: 2-Ethyl-4,5-
dimethyloxazole and Its Isomeric Competitors]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1345193#spectroscopic-comparison-between-2-
ethyl-4-5-dimethyloxazole-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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